molecular formula C12H12N6O2S2 B2817350 7-allyl-3-methyl-8-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 714256-61-8

7-allyl-3-methyl-8-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2817350
CAS No.: 714256-61-8
M. Wt: 336.39
InChI Key: ZNAYTNYSRKSYMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-allyl-3-methyl-8-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C12H12N6O2S2 and its molecular weight is 336.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Gobouri (2020) focused on synthesizing new derivatives of 6-purineselenyl and 1, 3, 4-thiadiazols, including those bearing 7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-diones. This research highlights the synthetic methods and chemical structures of compounds related to the specified purine derivative (Gobouri, 2020).

  • Khaliullin et al. (2010) proposed new synthesis methods for 6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-diones. Their work provides insights into the chemical reactions and yields of these purine derivatives, which are structurally similar to the compound (Khaliullin et al., 2010).

Potential Biological Activities

  • Hayallah and Famulok (2007) synthesized new trisubstituted purine-2,6-diones and thiazolo[2,3-f]purine-2,4-diones with potential biological activities. Their work suggests the possibility of biological applications for similar purine derivatives (Hayallah & Famulok, 2007).

  • Hassan et al. (2017) explored the synthesis of various fused purine analogues, including those with potential anticancer activities. This study indicates the potential therapeutic applications of purine derivatives in cancer treatment (Hassan et al., 2017).

Chemical Reactions and Derivatives

  • The work by Klen et al. (2010) on the reactions of 1,2,4-triazole derivatives provides insights into the chemical behavior of structurally related purine compounds (Klen et al., 2010).

  • Simo et al. (1998) focused on the synthesis of alkyl- or phenyl-substituted purine derivatives. Their research contributes to understanding the synthesis pathways and properties of similar purine-based chemicals (Simo et al., 1998).

Properties

IUPAC Name

3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O2S2/c1-4-5-18-7-8(17(3)10(20)14-9(7)19)13-11(18)22-12-16-15-6(2)21-12/h4H,1,5H2,2-3H3,(H,14,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAYTNYSRKSYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SC2=NC3=C(N2CC=C)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.